Direct Head-to-Head Comparison of 3-Anilinoisoquinolin-1(2H)-one with 2-Methyl Analog in Cdc25B Phosphatase Inhibition
3-Anilinoisoquinolin-1(2H)-one exhibits significantly weaker inhibitory activity against the Cdc25B phosphatase compared to its 2-methyl analog, 3-(2-methylanilino)-2H-isoquinolin-1-one. This difference is critical for researchers seeking to probe specific phosphatase isoforms. The target compound's lower potency may be advantageous in certain assay contexts where partial inhibition or a specific window of activity is required [1].
| Evidence Dimension | Cdc25B Phosphatase Inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 48,000 nM (48 µM) |
| Comparator Or Baseline | 3-(2-methylanilino)-2H-isoquinolin-1-one: 2,240 nM (2.24 µM) and 4,230 nM (4.23 µM) |
| Quantified Difference | Target compound is approximately 11- to 21-fold less potent than the comparator in these assays. |
| Conditions | In vitro enzyme inhibition assay (Cdc25B Phosphatase probe assessment dose response assay in 25 mM DTT, and Cdc25B HTS dose response confirmation) [1]. |
Why This Matters
This quantitative difference confirms that the unsubstituted 3-anilino compound is not a direct functional substitute for methylated analogs, necessitating precise selection for target-specific studies.
- [1] BindingDB. BDBM34182 (Target Compound) and BDBM32098 (Comparator) IC₅₀ Data for Cdc25B. Retrieved April 21, 2026. View Source
